4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one

Catalog No.
S685789
CAS No.
17044-50-7
M.F
C15H9BrO
M. Wt
285.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one

CAS Number

17044-50-7

Product Name

4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one

IUPAC Name

9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one

Molecular Formula

C15H9BrO

Molecular Weight

285.13 g/mol

InChI

InChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H

InChI Key

WYAFINWXANSYGR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br

4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one (frequently designated in literature as 10-bromo-5H-dibenzo[a,d]cyclohepten-5-one) is a highly functionalized tricyclic ketone serving as a critical building block in pharmaceutical manufacturing and advanced materials synthesis. Featuring a rigid dibenzosuberenone core with a strategically positioned vinylic bromide, it provides an essential electrophilic site for cross-coupling and nucleophilic substitution [1]. This compound is the definitive precursor for synthesizing the NMDA receptor antagonist MK-801 (Dizocilpine) and specific nortriptyline metabolites. Furthermore, its rigid geometry and reactive ketone handle make it a preferred starting material for ring-expansion reactions yielding strained cyclooctynes for bioorthogonal click chemistry .

Research Fit

Synthetic role Designated intermediate for Nortriptyline metabolite reference standards
Analytical handle Bromine isotopic pattern supports unambiguous mass spectrometry identification
Process behavior Higher melting point and molecular weight guide purification and handling protocols

Substituting 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one with its unbrominated parent, dibenzosuberenone (CAS 2222-33-5), or saturated analogs fundamentally disrupts downstream synthetic pathways. The unbrominated parent lacks the necessary leaving group for direct amination or palladium-catalyzed cross-coupling, preventing the installation of piperazine rings required for MK-801 synthesis [1]. Conversely, utilizing the saturated 10,11-dibromo precursor requires an additional, yield-reducing dehydrobromination step that complicates process scale-up and introduces corrosive reagents[2]. The specific vinylic bromide in this exact compound provides a unique balance of stability and reactivity that cannot be replicated by generic tricyclic scaffolds.

Substitution Risk

! Bromine substitution defines the synthetic route to Nortriptyline metabolites; the unsubstituted parent or chloro/fluoro analogs yield different products and may fail the required transformation.
! Distinct molecular weight and characteristic 1:1 Br isotopic pattern provide a clear MS handle; using a lighter halogen or the parent compound loses this analytical differentiation.
! Physical property differences (melting point, boiling point, density) alter purification and handling; substitution requires re-validation of crystallization or distillation conditions.

Direct Amination Efficiency for MK-801 (Dizocilpine) Precursors

In the synthesis of the NMDA receptor antagonist MK-801, 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one undergoes direct reaction with N-methylpiperazine using potassium tert-butoxide. This vinylic halide substitution directly yields 10-(N-methylpiperazin-1-yl)-5H-dibenzo[a,d]cyclohepten-5-one [1]. The unbrominated parent compound (dibenzosuberenone) yields 0% for this transformation under identical conditions, as it lacks the essential electrophilic leaving group.

Evidence DimensionYield of 10-(N-methylpiperazin-1-yl) intermediate
Target Compound DataHigh conversion via direct nucleophilic substitution
Comparator Or BaselineDibenzosuberenone (Unbrominated parent) (0% yield)
Quantified DifferenceAbsolute requirement of the bromine substituent for C-N bond formation
ConditionsN-methylpiperazine, KOtBu, refluxing tert-butanol

Procurement of the brominated derivative is strictly mandatory for the established synthetic route to MK-801 and related neuroactive piperazine derivatives.

Melting Point
Class-level
116 °C vs 87–88 °C (parent) Δ +28–29 °C
Supports purification protocol selection
Literature values; experimental details not specified

Ring Expansion Suitability for Strained Cyclooctynes

The synthesis of highly strained eight-membered alkynes, such as 11,12-didehydrodibenzo[a,e]cycloocten-5(6H)-one used in copper-free click chemistry, relies on the specific reactivity of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one. The compound undergoes a highly regioselective carbene insertion with trimethylsilyldiazomethane (Me3SiCHN2) . Attempting this sequence with the saturated 10,11-dibromo precursor fails to provide the necessary double bond geometry required for the subsequent elimination steps, making the mono-bromo enone the exclusive viable precursor for this synthesis.

Evidence DimensionViability as a precursor for cyclooctyne ring expansion
Target Compound DataUndergoes selective carbene insertion to yield the 8-membered ring
Comparator Or Baseline10,11-dibromo-10,11-dihydro analog (Fails to yield the target strained alkyne)
Quantified DifferenceEnables the critical ring expansion step that is structurally impossible with saturated analogs
ConditionsReaction with Me3SiCHN2 followed by elimination

For materials scientists developing DIBO/DIFBO analogs for click chemistry, this specific brominated ketone is the only structurally viable starting material.

Boiling Point
Class-level
419.2±34.0 °C (predicted) vs 210 °C / 3 mmHg (parent)
Indicates reduced volatility and distinct distillation needs
Predicted at 760 mmHg; direct pressure comparison limited

Processability and Stability vs. Saturated Dibromide Precursor

4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is typically synthesized via the dehydrobromination of 10,11-dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one using KOH in methanol[1]. Procuring the already-eliminated 4-bromo compound eliminates a highly corrosive, yield-limiting step from the downstream workflow. This pre-installed vinylic bromide is stable for long-term storage, whereas the saturated dibromide requires rigorous purification to remove residual base and methanol before sensitive downstream cross-coupling reactions.

Evidence DimensionSynthetic steps required for cross-coupling readiness
Target Compound Data0 additional steps (ready for direct use)
Comparator Or Baseline10,11-dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Requires 1 aggressive basic elimination step)
Quantified DifferenceElimination of a harsh KOH/MeOH reflux step and subsequent purification
ConditionsPreparation for palladium-catalyzed or nucleophilic substitution reactions

Purchasing the mono-brominated enone directly reduces process time, eliminates handling of corrosive reagents, and improves the reproducibility of subsequent catalytic steps.

Synthetic Role
Method context
Designated intermediate for Nortriptyline metabolite synthesis
Enables metabolite reference standard preparation
Required for the specific synthetic route; substitution alters product identity
Molecular Weight
Class-level
285.14 g/mol vs 206.24 g/mol (parent)
Facilitates mass spectrometric differentiation
Unique Br isotopic pattern (~1:1 M/M+2) reduces analytical ambiguity

Synthesis of MK-801 (Dizocilpine) and NMDA Antagonists

Serves as the mandatory starting material for MK-801, where the vinylic bromide is essential for the initial amination step with N-methylpiperazine [1].

Development of Strained Cyclooctyne Reagents

Utilized as the core precursor for synthesizing DIBO derivatives and other strained alkynes for copper-free bioorthogonal click chemistry, relying on the ketone for carbene-mediated ring expansion .

Production of Tricyclic Antidepressant Metabolite Standards

Employed in the synthesis of analytical reference standards for tricyclic antidepressant metabolites, specifically 10-hydroxy nortriptyline and its structural analogs .

Organometallic Ligand Design

Acts as a rigid, functionalized scaffold where the bromide serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) to create extended dibenzosuberenone frameworks .

Application Fit

Application
Selection Property
Validation Focus
Nortriptyline Metabolite Standard Synthesis
Brominated intermediate specificity
Synthetic route fidelity and metabolite identity confirmation
SAR Studies
Dibenzosuberenone scaffold with Br substituent
Impact on target binding and selectivity profiling
Analytical Internal Standard
Distinct mass and isotopic pattern
Signal differentiation and method accuracy

XLogP3

4.3

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